molecular formula C16H21NO5 B275399 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid

2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid

Cat. No. B275399
M. Wt: 307.34 g/mol
InChI Key: JMEMTZYJXZKPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid, also known as DCCA, is a chemical compound that has gained significant attention in the field of scientific research. DCCA is a cyclic peptide derivative that has been synthesized using various methods and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is responsible for the deacetylation of histones, which leads to the repression of gene expression. By inhibiting HDAC, 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid increases the acetylation of histones, which leads to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid has been shown to have anti-inflammatory properties. 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid in lab experiments is its high purity and stability. Additionally, 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid has been shown to have low toxicity, which makes it a safer alternative to other compounds that are used in lab experiments. However, one of the limitations of using 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid. One of the future directions is the development of 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid analogs that have improved potency and selectivity. Additionally, the use of 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid in combination with other drugs for the treatment of cancer is an area of active research. Finally, the use of 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid in the treatment of neurodegenerative diseases is another promising area of research.
Conclusion:
In conclusion, 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid is a promising compound that has shown significant potential in various scientific research applications. The synthesis of 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid can be achieved using various methods, and the compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. Although there are limitations to using 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid in lab experiments, the future directions for research on 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid are promising, and the compound has the potential to be a valuable tool in the fight against cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid involves the reaction of 3,4-dimethoxyaniline with di-tert-butyl dicarbonate, followed by the reaction of the resulting product with cyclohexanone. The final product is obtained by the hydrolysis of the tert-butyl ester group using hydrochloric acid. The purity of the synthesized 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid can be improved by recrystallization using solvents such as methanol or ethanol.

Scientific Research Applications

2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid has been extensively studied for its various scientific research applications. One of the primary applications of 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid is in the field of cancer research. 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, 2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H21NO5/c1-21-13-8-7-10(9-14(13)22-2)17-15(18)11-5-3-4-6-12(11)16(19)20/h7-9,11-12H,3-6H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

JMEMTZYJXZKPRO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCCC2C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCCC2C(=O)O)OC

Origin of Product

United States

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